4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-1-ethyl-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-2-13-7-8(6-11)10(12-13)9-4-3-5-14-9/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGPQPWWLOWMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure
The chemical structure of 4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole. In particular, compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, a related pyrazole derivative exhibited an IC₅₀ value of 0.08 μM against the MCF-7 breast cancer cell line, indicating potent inhibitory effects on tumor growth .
The biological activity of 4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole may be attributed to its ability to interact with key biomolecules. The chloromethyl group in this compound is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can lead to the inhibition of specific enzymes involved in metabolic pathways, thereby influencing cellular functions and promoting apoptosis in cancer cells .
Comparative Analysis with Related Compounds
To better understand the biological potential of 4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole, a comparison with structurally similar compounds is beneficial. The following table summarizes some related pyrazole derivatives and their biological activities:
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| 5-(Chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole | Similar pyrazole structure with different thiophene substitution | Exhibits distinct biological activities; potential anticancer agent |
| Ethyl 3-(Trifluoromethyl)-1H-pyrazole | Contains trifluoromethyl group instead of chloromethyl | Enhanced lipophilicity; potential use in pharmaceuticals |
| 4-(Methylthio)-1H-pyrazole | Features a methylthio group instead of chloromethyl | Different reactivity profile; antimicrobial properties |
This comparative analysis illustrates how variations in substituents can significantly influence the biological activity and therapeutic potential of pyrazole derivatives.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives, including those similar to 4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole, and evaluated their antiproliferative effects against cancer cell lines. The findings indicated that certain derivatives exhibited IC₅₀ values comparable to established anticancer drugs like erlotinib .
- Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins such as EGFR (Epidermal Growth Factor Receptor). These studies suggest that the structural features of pyrazoles allow for effective binding within the active site of these proteins, enhancing their potential as therapeutic agents .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Agents
The compound has demonstrated significant potential as an antimicrobial agent. The thiophene moiety in its structure is known for enhancing the biological activity of compounds, making it a candidate for developing new antibiotics targeting resistant bacterial strains. Studies suggest that derivatives of this compound can be designed to inhibit specific microbial pathways, which could lead to the creation of effective treatments against multidrug-resistant bacteria.
2. Anti-inflammatory Drugs
Research indicates that 4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole exhibits anti-inflammatory properties. It may modulate inflammatory pathways, providing relief for chronic inflammatory conditions without the typical side effects associated with conventional treatments. This makes it a promising candidate for further development into therapeutic agents aimed at treating diseases characterized by inflammation .
3. Antitumor Activity
The compound has shown promise in cancer research due to its antitumor properties. Preliminary studies have indicated its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. This suggests that it could be developed into a novel anticancer drug, particularly for cancers that are currently difficult to treat .
Agricultural Applications
1. Pesticide Development
Due to its biological activity, 4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole is being explored as a potential pesticide. Its ability to affect microbial growth can be harnessed to develop environmentally friendly pest control agents that target specific pests while minimizing harm to beneficial organisms .
Material Science Applications
1. Organic Electronics
The unique electronic properties of thiophene-containing compounds have made them suitable for applications in organic electronics. Research into the incorporation of 4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole into organic semiconductor materials shows potential for enhancing the performance of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Comparative Analysis with Related Compounds
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 5-(Chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole | Similar pyrazole structure with different thiophene substitution | Exhibits distinct biological activities due to substitution pattern |
| Ethyl 3-(trifluoromethyl)-1H-pyrazole | Contains trifluoromethyl group instead of chloromethyl | Enhanced lipophilicity and potential use in pharmaceuticals |
| 4-(methylthio)-1H-pyrazole | Features a methylthio group instead of chloromethyl | Different reactivity profile and biological activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene Substitutents
a) 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde ()
- Structure : Differs by replacing the chloromethyl group with a carbaldehyde moiety and substituting ethyl with phenyl.
- Properties: The carbaldehyde group introduces polarity, reducing lipophilicity compared to the chloromethyl derivative.
- Applications : Primarily used as an intermediate for Schiff base synthesis, unlike the target compound’s utility in agrochemical derivatization .
b) 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone ()
- Structure : Features a 4-chlorophenyl group, a hydroxylated pyrazole ring, and a thiophene-acyl group.
- Properties: The hydroxyl and ketone groups enhance hydrogen-bonding capacity, improving solubility but reducing metabolic stability. Crystallographic data (monoclinic, P2₁/c, Z = 4) show planar thiophene-pyrazole conjugation, similar to the target compound’s geometry .
Pyrazole Derivatives with Halogenated Substituents
a) 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole ()
- Structure : Shares the chloromethyl group but includes difluoromethoxy and trifluoromethyl groups.
- Synthesis : Prepared via methods analogous to the target compound, highlighting the chloromethyl group’s role in cross-coupling reactions .
- Applications : Used as a herbicidal intermediate; fluorine atoms enhance stability and bioactivity, whereas the target compound’s ethyl group may prioritize metabolic flexibility.
b) Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate ()
- Structure : Replaces thiophene with a benzothiazole ring and includes an ester group.
- The absence of a chloromethyl group limits its reactivity in further functionalization.
Thiophene-Containing Anticancer Agents ()
- Examples: (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide.
- Comparison : These compounds integrate thiophene with sulfonamide or isoxazole groups, showing potent anticancer activity. The target compound’s chloromethyl group and ethyl chain suggest divergent applications (e.g., agrochemicals) rather than direct anticancer use .
Physicochemical and Crystallographic Comparisons
| Property | 4-(Chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole | 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
|---|---|---|---|
| Molecular Weight | ~238.7 g/mol (estimated) | 380.84 g/mol | ~282.5 g/mol |
| Crystal System | Not reported | Monoclinic (P2₁/c) | Not reported |
| Key Functional Groups | Chloromethyl, ethyl, thiophene | Hydroxyl, ketone, 4-chlorophenyl | Chloromethyl, trifluoromethyl, difluoromethoxy |
| Lipophilicity (LogP) | High (due to ethyl and chloromethyl) | Moderate (hydroxyl and ketone reduce lipophilicity) | Very high (fluorine substituents) |
Preparation Methods
Multi-Step Synthesis Approach
According to data from Vulcanchem, the synthesis of 4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole involves multi-step reactions, often requiring:
- Preparation of 1-ethyl-3-(thiophen-2-yl)pyrazole as an intermediate.
- Chloromethylation using reagents such as chloromethyl ethyl ether or chloromethyl chloride under basic conditions.
- Use of aprotic solvents like dimethylformamide (DMF) to facilitate the reaction.
- Control of temperature and reaction time to optimize yield and selectivity.
This method requires careful control of reaction parameters to avoid side reactions and ensure the chloromethyl group is introduced specifically at the 4-position of the pyrazole ring.
Chloromethylation Reaction Conditions
A common chloromethylation procedure involves:
- Reacting the pyrazole intermediate with chloromethylating agents (e.g., chloromethyl ethyl ether).
- Employing a base such as sodium hydride to generate the nucleophilic site on the pyrazole.
- Conducting the reaction in an aprotic solvent such as DMF at elevated temperatures (e.g., 50–85 °C).
- Reaction times typically range from a few hours to overnight, depending on scale and reagent reactivity.
This method has been reported to give moderate to good yields of the chloromethylated product, with purification achieved by recrystallization or chromatographic methods.
Recent Advances in Pyrazole Synthesis Relevant to the Target Compound
While specific literature on the direct synthesis of 4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole is limited, recent research on pyrazole synthesis provides insights into efficient strategies that can be adapted:
- A novel method reported by Gulia et al. (2021) describes the direct preparation of N-substituted pyrazoles from primary aliphatic or aromatic amines using bench-stable amination reagents under mild conditions without inorganic reagents. This method allows for the introduction of various N-substituents, including ethyl groups, and tolerates diverse functional groups.
- Optimization studies show that reaction temperature, reagent equivalents, and solvent choice are critical for maximizing yields. For example, reactions carried out in DMF at around 85 °C with 1.5 equivalents of amination reagent yielded up to 56% isolated product in similar pyrazole syntheses.
- The method is scalable and adaptable, suggesting potential for synthesizing complex pyrazole derivatives like the target compound.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions for 4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole Synthesis | Notes and Observations |
|---|---|---|
| Starting Material | 1-ethyl-3-(thiophen-2-yl)pyrazole or precursor amines | Requires prior pyrazole ring formation |
| Chloromethylating Agent | Chloromethyl ethyl ether or chloromethyl chloride | Electrophilic chloromethyl source |
| Base | Sodium hydride or similar strong base | Generates nucleophilic site on pyrazole |
| Solvent | Dimethylformamide (DMF) | Aprotic solvent facilitates alkylation |
| Temperature | 50–85 °C | Elevated temperature promotes reaction |
| Reaction Time | Several hours to overnight | Time optimized for yield and selectivity |
| Yield | Moderate to good (approx. 40–60%) | Dependent on reagent purity and reaction control |
| Purification | Recrystallization or chromatography | Ensures removal of side products |
Research Findings and Notes
- The chloromethylation step is sensitive to reaction conditions; minor variations in temperature or reagent equivalents can significantly affect yield.
- The presence of additives such as water, acetic acid, or weak bases has minimal effect on yield, indicating robustness of the reaction to minor impurities.
- Alternative amination reagents have been tested in related pyrazole syntheses, with varying yields, highlighting the importance of reagent selection for optimal synthesis.
- The synthetic route allows for incorporation of the thiophene moiety at the 3-position prior to chloromethylation, which is crucial for maintaining the integrity of the heterocyclic system.
- Industrial scale synthesis may employ continuous flow reactors to improve efficiency and reproducibility, although detailed protocols are proprietary.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Key signals include:
- Pyrazole C-4 proton (δ ~7.2–7.5 ppm, singlet).
- Thiophene protons (δ ~6.8–7.4 ppm, multiplet).
- IR spectroscopy : C-Cl stretch (~680 cm⁻¹) confirms chloromethyl retention.
- Elemental analysis : Validates stoichiometry (e.g., C% ~55–60, Cl% ~9–12) .
How can computational methods like molecular docking guide the design of derivatives for SARS-CoV-2 protease inhibition?
Advanced Research Question
Stepwise approach :
Target selection : Prioritize proteins like PLpro or 3CLpro due to conserved active sites.
Docking software : AutoDock Vina or Schrödinger Suite evaluates binding affinities.
ADMET prediction : Tools like SwissADME predict bioavailability/toxicity (e.g., blood-brain barrier penetration).
In a study, a coumarin-triazole-thiophene derivative showed PLpro binding (ΔG = −8.2 kcal/mol) via hydrophobic interactions with Leu162 and His41 residues .
What strategies mitigate byproduct formation during thioether linkage synthesis with this compound?
Advanced Research Question
Common byproducts (e.g., disulfides or over-alkylated species) arise from:
- Excess nucleophile : Control molar ratios (1:1 thiol:chloromethyl).
- Oxidative conditions : Use inert atmospheres (N₂/Ar) to prevent disulfide formation.
- Workup protocols : Column chromatography (silica gel, EtOAc/hexane) isolates the desired product .
How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
Advanced Research Question
The chloromethyl group acts as an electrophilic site, while the thiophene ring provides π-conjugation for metal-catalyzed couplings (e.g., Suzuki-Miyaura). DFT analyses reveal:
- LUMO localization : On the chloromethyl carbon, facilitating nucleophilic attack.
- HOMO distribution : Delocalized across the thiophene-pyrazole system, enabling Pd-mediated aryl couplings .
What crystallographic databases or tools are recommended for validating the compound’s structural data?
Basic Research Question
- Cambridge Structural Database (CSD) : Compare bond lengths/angles (e.g., C-Cl ~1.76 Å).
- Mercury software : Visualize packing diagrams and hydrogen-bonding networks.
- CIF validation : Resolve alerts using PLATON’s ADDSYM or TWINLAWS .
How can discrepancies in biological activity data between in vitro and computational assays be reconciled?
Advanced Research Question
- False positives in docking : Validate with molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability.
- Solubility issues : Use DMSO stocks ≤1% to avoid cytotoxicity.
- Metabolic stability : Microsomal assays (e.g., liver microsomes) identify rapid degradation pathways .
What are the best practices for storing and handling 4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole to ensure stability?
Basic Research Question
- Storage : Desiccated at −20°C in amber vials to prevent hydrolysis.
- Handling : Use anhydrous solvents (e.g., dried acetone) and gloveboxes for moisture-sensitive reactions.
- Decomposition signs : Discoloration (yellow to brown) indicates degradation; repurify via recrystallization (EtOH/water) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
